Borobetaine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borobetaine methyl ester is an organic compound with the molecular formula C5H12BNO2 and a molecular weight of 128.97 g/mol
Vorbereitungsmethoden
The synthesis of Borobetaine methyl ester typically involves the reaction of trimethylamine with methoxycarbonylborane. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may vary, but they generally follow similar principles to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Borobetaine methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include hydrogenation catalysts, oxidizing agents like hydrogen peroxide, and various solvents
Wissenschaftliche Forschungsanwendungen
Borobetaine methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery.
Industry: this compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Borobetaine methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizing agent for proteins and other biomolecules, influencing their structure and function. It may also interact with enzymes and other proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Borobetaine methyl ester can be compared with other similar compounds, such as:
Trimethylamine: A related compound with similar chemical properties but different applications.
Methoxycarbonylborane: Another related compound that shares some chemical characteristics with this compound.
N,N,N-trimethylglycine: A compound with similar structural features but distinct biological and chemical properties
Eigenschaften
Molekularformel |
C5H12BNO2 |
---|---|
Molekulargewicht |
128.97 g/mol |
InChI |
InChI=1S/C3H9N.C2H3BO2/c1-4(2)3;1-5-2(3)4/h1-3H3;1H3 |
InChI-Schlüssel |
KFBQHGCAUMJZND-UHFFFAOYSA-N |
SMILES |
[B]C(=O)OC.CN(C)C |
Kanonische SMILES |
[B]C(=O)OC.CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.